molecular formula C16H14N2O3 B11065093 Methyl 4-(4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)benzoate

Methyl 4-(4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)benzoate

Cat. No.: B11065093
M. Wt: 282.29 g/mol
InChI Key: FZVUJWUXVHTLCW-UHFFFAOYSA-N
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Description

METHYL 4-(4-OXO-1,2,3,4-TETRAHYDRO-2-QUINAZOLINYL)BENZOATE is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core fused with a benzoate ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-OXO-1,2,3,4-TETRAHYDRO-2-QUINAZOLINYL)BENZOATE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with benzoyl chloride, followed by cyclization with formamide to form the quinazoline core. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-OXO-1,2,3,4-TETRAHYDRO-2-QUINAZOLINYL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides under specific conditions.

    Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and tetrahydroquinazoline derivatives .

Scientific Research Applications

METHYL 4-(4-OXO-1,2,3,4-TETRAHYDRO-2-QUINAZOLINYL)BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-(4-OXO-1,2,3,4-TETRAHYDRO-2-QUINAZOLINYL)BENZOATE involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-(4-OXO-1,2,3,4-TETRAHYDRO-2-QUINAZOLINYL)BENZOATE is unique due to its specific quinazoline structure fused with a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 4-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)benzoate

InChI

InChI=1S/C16H14N2O3/c1-21-16(20)11-8-6-10(7-9-11)14-17-13-5-3-2-4-12(13)15(19)18-14/h2-9,14,17H,1H3,(H,18,19)

InChI Key

FZVUJWUXVHTLCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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